1-Amino-3-(4-(tert-butyl)phenoxy)propan-2-ol hydrochloride
Description
1-Amino-3-(4-(tert-butyl)phenoxy)propan-2-ol hydrochloride is a β-amino alcohol derivative featuring a phenoxypropanolamine backbone. Its structure includes a tert-butyl substituent on the para position of the aromatic ring and a secondary amine group linked to the propan-2-ol chain. The tert-butyl group enhances lipophilicity, which may influence membrane permeability and metabolic stability compared to other substituents .
Properties
IUPAC Name |
1-amino-3-(4-tert-butylphenoxy)propan-2-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO2.ClH/c1-13(2,3)10-4-6-12(7-5-10)16-9-11(15)8-14;/h4-7,11,15H,8-9,14H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQPKFRXIGXCSCY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OCC(CN)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Medicinal Chemistry
1-Amino-3-(4-(tert-butyl)phenoxy)propan-2-ol hydrochloride is primarily explored for its potential as a drug candidate. Its structural features suggest several applications:
- Enzyme Inhibition : Research indicates that this compound may act as an inhibitor for specific enzymes involved in metabolic pathways. Its structural similarity to known enzyme inhibitors positions it as a candidate for drug development targeting enzyme-related diseases .
- Cell Signaling Modulation : The compound may influence cell signaling pathways, making it relevant in studies focusing on cellular responses and therapeutic interventions.
The biological activities of this compound have been documented in various studies:
- Antioxidant Properties : Preliminary research suggests that this compound exhibits antioxidant activity, which could be beneficial in mitigating oxidative stress-related diseases.
- Anti-inflammatory Effects : Some studies have indicated potential anti-inflammatory properties, making it a candidate for further investigation in inflammatory disease models.
Synthetic Routes
The synthesis of this compound typically involves the following steps:
- Starting Materials : The synthesis begins with commercially available 4-tert-butylphenol and epichlorohydrin.
- Epoxide Formation : Reaction of 4-tert-butylphenol with epichlorohydrin in the presence of a base yields an epoxy derivative.
- Amino Group Introduction : The epoxy compound is reacted with ammonia or an amine to introduce the amino group.
- Hydrochloride Salt Formation : The final step involves converting the free base to its hydrochloride salt using hydrochloric acid.
Industrial Production Methods
For large-scale production, methods are optimized using continuous flow reactors and efficient purification techniques to ensure high purity and yield .
Case Study 1: Enzyme Inhibition
A study assessed the inhibitory effects of this compound on specific metabolic enzymes. Results indicated significant inhibition, suggesting potential therapeutic applications in metabolic disorders.
Case Study 2: Anti-inflammatory Activity
In vitro studies demonstrated that this compound reduced pro-inflammatory cytokine levels in cell cultures, indicating its potential use as an anti-inflammatory agent. Further animal model studies are required to validate these findings.
Mechanism of Action
The mechanism of action of 1-amino-3-(4-(tert-butyl)phenoxy)propan-2-ol hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds and ionic interactions with biological molecules, while the phenoxy and tert-butyl groups contribute to its hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, influencing various biochemical pathways.
Comparison with Similar Compounds
Table 1: Comparison of Metoprolol-Related Compounds
| Compound | Substituent (Para Position) | Molecular Weight | Key Property |
|---|---|---|---|
| Target Compound | tert-butyl | Not provided | High lipophilicity |
| Metoprolol Related Compound A | Methoxyethyl | 253.34 | Moderate hydrophilicity |
| Metoprolol Related Compound C | Aldehyde | 273.76 | Polar, reactive functional group |
Halogenated and Fluorinated Derivatives
- 2-(4-(Trifluoromethyl)phenoxy)propan-1-amine Hydrochloride (CAS 1260651-23-7): Substituent: Trifluoromethyl group. Impact: The strong electron-withdrawing effect of CF₃ enhances metabolic stability and may improve bioavailability compared to the electron-donating tert-butyl group .
- (R)-3-Amino-2-(4-fluoro-phenyl)-propan-1-ol Hydrochloride (CAS 154550-93-3): Substituent: Fluorine atom.
Piperazine and Alkyl Chain Derivatives
- 1-(2-(Tert-butyl)phenoxy)-3-(4-(5-chloro-2-methylphenyl)piperazin-1-yl)propan-2-ol Hydrochloride: Substituent: Piperazine ring with chloro-methylphenyl. Impact: The piperazine moiety introduces basicity, which can prolong half-life through enhanced solubility in acidic environments (e.g., stomach) .
- 1-(Octylamino)-3-[4-(propan-2-ylsulfanyl)phenoxy]propan-2-ol Hydrochloride (CAS 70895-39-5): Substituent: Octylamino and propan-2-ylsulfanyl groups. Impact: The long alkyl chain increases lipophilicity, favoring blood-brain barrier penetration but risking slower systemic clearance .
Table 2: Physicochemical and Pharmacological Comparisons
| Compound | Substituent Type | Molecular Weight | LogP* (Predicted) | Key Pharmacological Impact |
|---|---|---|---|---|
| Target Compound | tert-butyl | ~300 (estimated) | ~3.5 | High tissue penetration |
| 2-(4-CF₃-phenoxy)propan-1-amine | Trifluoromethyl | 255.66 | ~2.8 | Enhanced metabolic stability |
| (R)-3-Amino-2-(4-F-phenyl)-propanol | Fluorine | 217.66 | ~1.2 | Optimized receptor binding |
| Octylamino derivative | Octylamino/sulfanyl | 390.02 | ~5.0 | High BBB penetration risk |
*LogP values estimated based on substituent contributions.
Key Research Findings
- Substituent Effects on Solubility : The tert-butyl group in the target compound reduces aqueous solubility compared to methoxyethyl (Metoprolol A) or aldehyde (Metoprolol C) analogs, necessitating formulation adjustments for bioavailability .
- Receptor Binding : Fluorinated derivatives (e.g., CAS 154550-93-3) exhibit higher receptor affinity due to fluorine’s electronegativity, while tert-butyl’s steric bulk may hinder binding in certain targets .
- Metabolic Stability : Trifluoromethyl groups (CAS 1260651-23-7) resist oxidative metabolism more effectively than tert-butyl, which may undergo hydroxylation .
Biological Activity
1-Amino-3-(4-(tert-butyl)phenoxy)propan-2-ol hydrochloride, with the molecular formula , is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, applications, and relevant research findings.
The compound is characterized by:
- Molecular Weight : 223.31 g/mol
- CAS Number : 41403-84-3
- Structure : Contains an amino group, a phenoxy group, and a tert-butyl group attached to a propanol backbone.
This compound exhibits biological activity through several mechanisms:
- Hydrogen Bonding : The amino group can form hydrogen bonds with biological macromolecules.
- Hydrophobic Interactions : The bulky tert-butyl group enhances hydrophobic interactions, potentially increasing binding affinity to target proteins.
- Enzyme Modulation : This compound may influence enzyme function and cell signaling pathways, making it a candidate for therapeutic applications.
Biological Activities
Research has highlighted various biological activities associated with this compound:
1. Enzyme Inhibition
Studies indicate that this compound can act as an inhibitor for specific enzymes involved in metabolic pathways. For instance, its structural similarity to known enzyme inhibitors suggests potential applications in drug development targeting enzyme-related diseases.
2. Cell Signaling Pathways
The compound has been investigated for its effects on cell signaling pathways, particularly those involving G-protein-coupled receptors (GPCRs). It has shown promise in modulating receptor activity, which could lead to therapeutic benefits in conditions like neurodegenerative diseases.
Case Studies
Several studies have explored the biological implications of this compound:
Study 1: Enzyme Interaction
A study published in Molecular Sciences examined the interaction of similar phenoxy compounds with various enzymes. The findings suggested that modifications in the alkyl groups significantly influenced inhibitory activity against certain targets, indicating a structure-activity relationship (SAR) that could be leveraged for drug design .
Study 2: Therapeutic Potential
Research highlighted the use of phenoxy derivatives, including this compound, in developing selective inhibitors for therapeutic applications. The studies demonstrated that these compounds could selectively inhibit targets involved in cancer progression .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is essential:
| Compound Name | Structural Group | Biological Activity |
|---|---|---|
| 1-Amino-3-(4-methylphenoxy)propan-2-ol | Methyl group | Moderate enzyme inhibition |
| 1-Amino-3-(4-isopropylphenoxy)propan-2-ol | Isopropyl group | Reduced binding affinity |
| 1-Amino-3-(4-(tert-butyl)phenoxy)propan-2-ol | Tert-butyl group | Enhanced hydrophobic interactions |
The presence of the tert-butyl group in this compound provides enhanced steric effects and hydrophobicity compared to its analogs, potentially leading to improved binding and biological activity.
Q & A
Basic: What synthetic routes are recommended for preparing 1-Amino-3-(4-(tert-butyl)phenoxy)propan-2-ol hydrochloride, and how can reaction conditions be optimized?
Methodological Answer:
The compound is typically synthesized via nucleophilic substitution. A common approach involves reacting 4-(tert-butyl)phenol with epichlorohydrin to form an epoxide intermediate, followed by amine opening (e.g., using ammonia or isopropylamine) and subsequent HCl salt formation. Optimization includes:
- Temperature Control: Maintain 50–60°C during epoxide formation to minimize side reactions .
- Catalysts: Use Lewis acids (e.g., BF₃·Et₂O) to enhance regioselectivity during amine addition .
- Purification: Recrystallization from ethanol/water mixtures improves purity (>98% by HPLC) .
Basic: Which spectroscopic techniques are critical for confirming the structural integrity of this compound?
Methodological Answer:
- ¹H/¹³C NMR: Key peaks include the tert-butyl singlet (δ 1.3 ppm, 9H), aromatic protons (δ 6.8–7.2 ppm), and the amino alcohol protons (δ 3.5–4.2 ppm) .
- FTIR: Confirm hydroxyl (3200–3400 cm⁻¹), amine (1550–1650 cm⁻¹), and aromatic C-O (1250 cm⁻¹) stretches .
- Mass Spectrometry (ESI-MS): Expected [M+H]⁺ at m/z 296.2 (free base) and [M-Cl]⁺ at m/z 260.2 for the hydrochloride salt .
Advanced: How does stereochemistry at the amino alcohol center affect pharmacological activity, and what resolution methods are effective?
Methodological Answer:
The (S)-enantiomer often exhibits higher β-adrenergic receptor affinity due to spatial alignment with the receptor’s chiral pocket. Resolution strategies include:
- Chiral HPLC: Use a Chiralpak AD-H column with hexane/isopropanol (80:20) + 0.1% diethylamine; retention times differ by 2–3 minutes for enantiomers .
- Enzymatic Resolution: Lipase-catalyzed acetylation of the racemic mixture in tert-butyl methyl ether selectively modifies one enantiomer .
Note: Activity assays (e.g., cAMP inhibition in HEK-293 cells) validate enantiomeric potency differences .
Advanced: How can contradictory metabolic stability data between liver microsomes and hepatocyte models be resolved?
Methodological Answer:
Contradictions arise from differences in enzyme activity and cofactor availability. A tiered approach is recommended:
Microsome Studies: Incubate with NADPH (1 mM) to assess Phase I oxidation; monitor degradation via LC-MS/MS .
Hepatocyte Assays: Use cryopreserved human hepatocytes to evaluate Phase II conjugation (e.g., glucuronidation).
Cross-Validation: Apply kinetic modeling (e.g., in vitro t₁/₂ vs. intrinsic clearance) to reconcile discrepancies. Contradictions may indicate transporter-mediated uptake or species-specific metabolism .
Advanced: What computational strategies predict binding affinity to β-adrenergic receptors, and how are they validated?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina with receptor PDB 7C7Q. Focus on hydrogen bonding with Ser49 and hydrophobic interactions with Phe64 and Trp68 .
- MD Simulations (GROMACS): Simulate ligand-receptor complexes for 100 ns to assess stability (RMSD < 2 Å). Validate via:
Basic: What HPLC conditions are optimal for purity analysis and impurity profiling?
Methodological Answer:
-
Column: C18 (5 µm, 250 × 4.6 mm)
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Mobile Phase: Gradient of 0.1% TFA in water (A) and acetonitrile (B): 10% B → 90% B over 25 min.
-
Detection: UV at 254 nm.
-
Key Impurities:
Impurity Retention Time (min) Source Des-tert-butyl analog 8.2 Incomplete alkylation Ethylene glycol adduct 12.5 Epoxide hydrolysis
Advanced: What strategies mitigate oxidative degradation during long-term stability studies?
Methodological Answer:
- Accelerated Stability Testing: Store at 40°C/75% RH; monitor via LC-MS for N-oxide formation (Δ m/z +16).
- Antioxidants: Add 0.01% BHT to formulations; reduces degradation by >50% over 6 months .
- Packaging: Use amber glass with nitrogen headspace to limit photooxidation and O₂ exposure .
Advanced: How are synthetic by-products identified and quantified during scale-up?
Methodological Answer:
- Process Analytical Technology (PAT): Employ inline FTIR to track amine-epoxide intermediates in real-time .
- LC-HRMS: Identify by-products (e.g., dimerization products at m/z 575.3) using Q-TOF with mass error < 2 ppm .
- QbD Approach: Design space for pH (6.5–7.5) and stoichiometry (1:1.05 amine:epoxide) minimizes impurities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
